トリエチレンテトラミン四塩酸塩

概要

説明

科学的研究の応用

Trientine tetrahydrochloride has a wide range of scientific research applications:

作用機序

トリエンチン テトラヒドロクロリドは、窒素原子を介して銅イオンと結合することで効果を発揮し、その後尿中に排泄される安定な錯体を形成します . このメカニズムは、ウィルソン病の患者における銅負荷を軽減するのに役立ちます。 この化合物は、腸管での銅の吸収を阻害する可能性もあります .

類似の化合物との比較

類似の化合物

ペニシラミン: ウィルソン病の治療に使用される別の銅キレート剤。

スペルミジンとスペルミン: トリエンチンの構造類似体であるこれらの化合物は、ポリアミンですが、主にキレート化ではなく細胞機能に関与しています.

独自性

トリエンチン テトラヒドロクロリドは、銅イオンに対する高い選択性と、ペニシラミンと比較して患者における許容性が比較的高いことから、独特です . 銅と安定な錯体を形成し、その排泄を促進する能力は、銅毒性を管理するための貴重な治療薬となっています .

生化学分析

Biochemical Properties

Triethylenetetramine tetrahydrochloride is a potent and selective copper (II)-selective chelator . It is a structural analog of linear polyamine compounds, spermidine and spermine . It interacts with copper ions, forming a stable complex that is then excreted from the body . This interaction plays a crucial role in the management of Wilson’s disease, a genetic disorder characterized by excessive copper accumulation in the body .

Cellular Effects

Triethylenetetramine tetrahydrochloride has been shown to induce apoptosis of acinar cells of the pancreas in male Fischer 344 rats .

Molecular Mechanism

The molecular mechanism of action of Triethylenetetramine tetrahydrochloride involves its ability to selectively chelate copper (II) ions . This chelation process reduces the amount of free copper in the body, which is beneficial in conditions like Wilson’s disease where copper accumulation is harmful . Additionally, it has been suggested that Triethylenetetramine tetrahydrochloride can inhibit telomerase and exhibit anti-angiogenesis properties, providing potential mechanisms for its anticancer effects .

Temporal Effects in Laboratory Settings

Triethylenetetramine tetrahydrochloride is poorly absorbed with a bioavailability of 8 to 30% . It is widely distributed in tissues with relatively high concentrations measured in liver, heart, and kidney . It is mainly metabolized via acetylation, and two major acetylated metabolites exist in human serum and urine . It is mainly excreted in urine as the unchanged parent drug and two acetylated metabolites . It has a relatively short half-life (2 to 4 hours) in humans .

Dosage Effects in Animal Models

It is known that the compound has a dermal LD50 of 550 mg/kg in rabbits .

Metabolic Pathways

Triethylenetetramine tetrahydrochloride is primarily metabolized via acetylation . The major pharmacokinetic parameters are not associated with the acetylation phenotype of N-acetyltransferase 2, the traditionally regarded drug acetylation enzyme, and the Triethylenetetramine tetrahydrochloride-metabolizing enzyme is actually spermidine/spermine acetyltransferase .

Transport and Distribution

Triethylenetetramine tetrahydrochloride is widely distributed in tissues, with relatively high concentrations measured in liver, heart, and kidney . It is proposed that Triethylenetetramine tetrahydrochloride shares a common transport mechanism with polyamines in intestinal uptake . It is likely that Triethylenetetramine tetrahydrochloride is also transported across biological membranes into mammalian cells by the same transporter for polyamines .

Subcellular Localization

Given its role as a copper chelator, it is likely to be found in locations where copper ions are present within the cell .

準備方法

合成ルートと反応条件

トリエンチン テトラヒドロクロリドの調製には、トリエチレンテトラミンと塩酸の反応が含まれます。 一方法には、保護されたトリエチレンテトラミンと塩酸を水性媒体中で反応させて、対応するジヒドロクロリド塩を生成する方法が含まれます . 別の方法には、50°Cから75°Cの特定の供給温度で、反溶媒を添加して溶液からトリエンチン テトラヒドロクロリドを結晶化する、という方法があります .

工業生産方法

トリエンチン テトラヒドロクロリドの工業生産は、通常、前述の方法を用いた大規模合成によって行われます。 このプロセスは、化合物の所望の純度と安定性を確保し、これは製薬用途にとって極めて重要です .

化学反応の分析

反応の種類

トリエンチン テトラヒドロクロリドは、次のものを含む、いくつかの種類の化学反応を起こします。

一般的な試薬と条件

トリエンチン テトラヒドロクロリドとの反応に使用される一般的な試薬には、合成のための塩酸と、キレート化研究のためのさまざまな銅塩が含まれます . これらの反応は、通常、最適な結果を得るために、制御された温度とpH条件下で行われます。

形成される主な生成物

キレート化反応から形成される主な生成物は、銅-トリエンチン錯体であり、これは体から排泄され、ウィルソン病の患者における銅レベルを低下させます .

科学研究における用途

トリエンチン テトラヒドロクロリドは、幅広い科学研究において、次のように用いられています。

類似化合物との比較

Similar Compounds

Penicillamine: Another copper-chelating agent used in the treatment of Wilson’s disease.

Spermidine and Spermine: Structural analogs of trientine, these compounds are also polyamines but are primarily involved in cellular functions rather than chelation.

Uniqueness

Trientine tetrahydrochloride is unique due to its high selectivity for copper ions and its relatively better tolerance in patients compared to penicillamine . Its ability to form stable complexes with copper and facilitate their excretion makes it a valuable therapeutic agent for managing copper toxicity .

特性

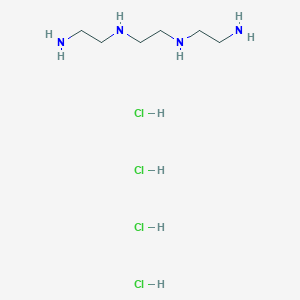

IUPAC Name |

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18N4.4ClH/c7-1-3-9-5-6-10-4-2-8;;;;/h9-10H,1-8H2;4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHMDSCYUWAQPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCNCCN)N.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H22Cl4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063657 | |

| Record name | Trientine tetrahydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4961-40-4 | |

| Record name | Trientine tetrahydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004961404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trientine tetrahydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIENTINE TETRAHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7360URE56Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

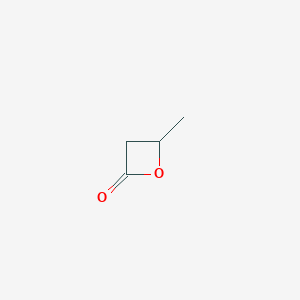

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

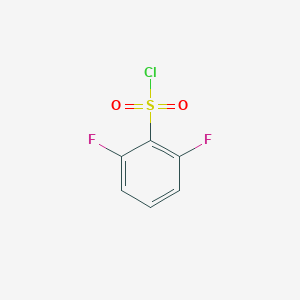

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,3aS,5aS,6R,9aS,9bS)-3-[[[2,5-Bis(trifluoromethyl)phenyl]amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B146183.png)

![(17b)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-androst-4-ene-17-carboxamide](/img/structure/B146186.png)